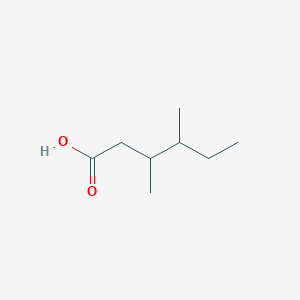

3,4-Dimethylhexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

153312-53-9 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3,4-dimethylhexanoic acid |

InChI |

InChI=1S/C8H16O2/c1-4-6(2)7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |

InChI Key |

BYEAKDMXKORVIB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3,4-Dimethylhexanoic acid. The information is compiled from available chemical databases and literature. It is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and other scientific pursuits where this compound may be of interest.

Core Chemical Identity

This compound is a branched-chain saturated fatty acid. Its core identity is established by its molecular formula, structure, and unique identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₈H₁₆O₂ | [1][2][3] |

| Molecular Weight | 144.21 g/mol | [1][2][3] |

| CAS Number | 153312-53-9 | [1][3] |

| Canonical SMILES | CCC(C)C(C)CC(=O)O | [1] |

| InChI Key | BYEAKDMXKORVIB-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 2.4 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 4 | [1][2] |

| Topological Polar Surface Area | 37.3 Ų | [1][2] |

| Heavy Atom Count | 10 | [1][2] |

| Complexity | 110 | [1][2] |

Note on Experimental Data: Extensive searches for experimentally determined values for properties such as boiling point, melting point, density, and solubility have not yielded any specific data for this compound.

Synthesis and Reactivity

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not available in peer-reviewed literature or public chemical databases. General synthetic routes for branched carboxylic acids could potentially be adapted for its preparation. One plausible, though unverified, conceptual pathway is outlined below.

Caption: A potential, unverified synthetic route to this compound.

Disclaimer: This represents a general synthetic strategy and has not been experimentally validated for this specific compound. Researchers should consult advanced organic chemistry literature for detailed methodologies on similar transformations and perform appropriate reaction optimization and safety assessments.

Reactivity

As a carboxylic acid, this compound is expected to undergo typical reactions of this functional group, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines to form amides, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).

-

Reduction: Reduction to the corresponding primary alcohol (3,4-dimethylhexan-1-ol) using strong reducing agents like lithium aluminum hydride.

-

Salt Formation: Reaction with bases to form carboxylate salts.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in publicly accessible databases. Researchers undertaking the synthesis or isolation of this compound will need to perform these analyses for structural confirmation.

Toxicological and Biological Activity

There is a significant lack of toxicological and biological activity data specifically for this compound in the available scientific literature. Safety data sheets (SDS) for isomeric or related dimethylhexanoic acids indicate potential for skin and eye irritation, and may be harmful if swallowed.[4][5][6] However, these are not specific to the 3,4-dimethyl isomer and should be treated with caution.

Given the absence of specific data, standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion and Future Directions

This technical guide consolidates the currently available chemical information for this compound. While its basic chemical identity is well-defined, there is a notable absence of experimentally determined physicochemical properties, detailed synthetic protocols, spectroscopic data, and toxicological or biological activity profiles.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The synthesis and characterization of this compound, followed by the systematic evaluation of its physical, chemical, and biological properties, would be a valuable contribution to the chemical sciences. Such studies would provide the necessary foundation for any future exploration of this compound in materials science, pharmacology, or other fields of research.

References

- 1. This compound | C8H16O2 | CID 22996987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R,4S)-3,4-dimethylhexanoic acid | C8H16O2 | CID 55300332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on 3,4-Dimethylhexanoic Acid (CAS: 153312-53-9)

Disclaimer: Information regarding the specific biological activity, experimental protocols, and signaling pathways for 3,4-Dimethylhexanoic acid with CAS number 153312-53-9 is not available in peer-reviewed literature or public databases. This guide provides available chemical data for the specified compound and contextual information based on the broader class of branched-chain fatty acids (BCFAs).

Core Compound Information

This compound is a branched-chain fatty acid. While specific research on this isomer is limited, its fundamental chemical and physical properties have been computationally predicted and are available through various chemical databases.

Chemical and Physical Properties

The following table summarizes the key computed properties of this compound. Experimental data is largely unavailable.

| Property | Value | Source |

| CAS Number | 153312-53-9 | ChemScene, PubChem[1][2] |

| Molecular Formula | C₈H₁₆O₂ | ChemScene, PubChem[1][2] |

| Molecular Weight | 144.21 g/mol | ChemScene, PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCC(C)C(C)CC(=O)O | ChemScene, PubChem[1][2] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 144.115029749 Da | PubChem[1] |

| Purity | ≥98% (as offered by some suppliers) | ChemScene[2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound (CAS 153312-53-9) are not described in published scientific literature. However, a general approach to the synthesis of similar branched-chain fatty acids can be inferred from established organic chemistry methodologies.

General Synthetic Approach for Branched-Chain Fatty Acids

A common strategy for the synthesis of β,γ-disubstituted carboxylic acids involves the alkylation of an enolate derived from an ester, followed by hydrolysis.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Methodology Details (Hypothetical):

-

Enolate Formation: A suitable ester, such as ethyl 3-methylbutanoate, would be deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent (e.g., tetrahydrofuran) at low temperatures (e.g., -78 °C) to form a stable enolate.

-

Alkylation: The enolate would then be treated with an appropriate alkyl halide, such as 1-bromoethane, to introduce the second methyl group at the desired position. The stereochemistry of this reaction would be a critical consideration and may require the use of chiral auxiliaries for stereoselective synthesis.

-

Hydrolysis: The resulting ester would be hydrolyzed to the carboxylic acid using either acidic or basic conditions. For example, refluxing with aqueous sodium hydroxide (B78521) followed by acidification with a strong acid like hydrochloric acid.

-

Purification: The crude product would be purified using standard techniques such as liquid-liquid extraction, followed by distillation or column chromatography to yield pure this compound.

Biological Activity and Signaling Pathways

There is no specific information on the biological activity or the signaling pathways affected by this compound (CAS 153312-53-9). However, research on the broader class of branched-chain fatty acids (BCFAs) has revealed a range of biological effects. It is important to note that these are general activities of BCFAs and may not be representative of this specific isomer.

General Biological Roles of Branched-Chain Fatty Acids

BCFAs are consumed by humans through diet, particularly from dairy and meat products. They are known to be incorporated into cell membranes and have been associated with several biological activities.

Potential Biological Activities of BCFAs:

-

Anti-inflammatory effects

-

Anticancer properties

-

Modulation of lipid metabolism

-

Neuroprotective actions

These effects are thought to be mediated through various cellular signaling pathways.

Caption: Conceptual diagram of the potential biological roles of BCFAs.

Conclusion

This compound with CAS number 153312-53-9 is a compound for which extensive scientific data is currently lacking. While its basic chemical properties can be estimated, there is a clear absence of published research on its synthesis, biological activity, and mechanism of action. The information provided in this guide on synthesis and biological context is based on general knowledge of the broader class of branched-chain fatty acids and should be treated as hypothetical until specific research on this isomer becomes available. Researchers interested in this compound will likely need to undertake foundational research, including chemical synthesis and biological screening, to elucidate its specific properties and potential applications.

References

An In-depth Technical Guide to the Stereoisomers of 3,4-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylhexanoic acid is a branched-chain fatty acid with two stereocenters at positions C3 and C4. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The spatial arrangement of the methyl groups at these chiral centers can significantly influence the molecule's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and potential biological significance, with a focus on providing actionable information for research and development.

Branched-chain fatty acids are known to play various roles in biological systems, from being components of cell membranes to acting as signaling molecules.[1][2] The specific stereochemistry of these molecules can be critical for their biological activity, as enzymes and receptors are often highly stereoselective.[3] Therefore, the ability to synthesize and isolate pure stereoisomers of this compound is essential for elucidating their specific functions and exploring their therapeutic potential.

Physicochemical Properties of this compound Stereoisomers

| Property | (3R,4R) | (3S,4S) | (3R,4S) | (3S,4R) |

| IUPAC Name | (3R,4R)-3,4-dimethylhexanoic acid | (3S,4S)-3,4-dimethylhexanoic acid | (3R,4S)-3,4-dimethylhexanoic acid | (3S,4R)-3,4-dimethylhexanoic acid |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |

| Molecular Weight ( g/mol ) | 144.21 | 144.21 | 144.21 | 144.21 |

| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available |

| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |

| PubChem CID | Not available | Not available | 55300332[4] | Not available |

Note: The lack of experimentally verified data underscores the need for further research in this area.

Stereoselective Synthesis and Separation

The synthesis of specific stereoisomers of this compound requires carefully designed stereoselective strategies. Below are proposed experimental protocols for the synthesis of the syn ((3R,4S) and (3S,4R)) and anti ((3R,4R) and (3S,4S)) diastereomers, followed by a method for their chiral separation.

Diastereoselective Synthesis of syn-3,4-Dimethylhexanoic Acid

This protocol aims to produce a racemic mixture of the syn diastereomers, (3R,4S)- and (3S,4R)-3,4-dimethylhexanoic acid, which can then be separated into individual enantiomers.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF).

-

LDA Formation: The solution is cooled to -78 °C, and n-butyllithium is added dropwise. The mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: Propanoic acid is added dropwise to the LDA solution at -78 °C and stirred for 1 hour to form the corresponding lithium enolate.

-

Aldol (B89426) Reaction: Freshly distilled 2-pentanone is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2 hours, allowing for the aldol addition to occur.

-

Quenching: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, a mixture of diastereomeric β-hydroxy acids, is purified by flash column chromatography on silica (B1680970) gel.

-

Reduction and Protection: The purified β-hydroxy acid is then subjected to a two-step sequence of reduction of the ketone and protection of the resulting alcohol, followed by deoxygenation to yield the syn-3,4-dimethylhexanoic acid.

-

Deprotection: The protecting groups are removed to yield the final product.

Diastereoselective Synthesis of anti-3,4-Dimethylhexanoic Acid

This protocol is designed to produce a racemic mixture of the anti diastereomers, (3R,4R)- and (3S,4S)-3,4-dimethylhexanoic acid.

Experimental Protocol:

The synthesis of the anti diastereomers can be achieved by modifying the aldol reaction conditions to favor the formation of the anti product. This often involves the use of different metal enolates (e.g., boron enolates) and reaction conditions. A general approach is outlined below.

-

Enolate Formation: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with propionyl chloride. The resulting imide is treated with a dialkylboron triflate and a tertiary amine to generate a boron enolate.

-

Aldol Reaction: The boron enolate is reacted with 2-pentanone at low temperature (e.g., -78 °C).

-

Work-up and Auxiliary Cleavage: The reaction is worked up, and the chiral auxiliary is cleaved to yield the β-hydroxy acid with high diastereoselectivity for the anti isomer.

-

Subsequent Steps: Similar to the syn synthesis, the β-hydroxy acid undergoes reduction, protection, deoxygenation, and deprotection to afford the anti-3,4-dimethylhexanoic acid.

Chiral Separation of Stereoisomers

Once the diastereomeric mixtures are synthesized, the individual enantiomers can be separated using chiral chromatography.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose, is used.

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (for acidic compounds) is typically used. The exact composition should be optimized for baseline separation.

-

Sample Preparation: The synthesized this compound is dissolved in the mobile phase.

-

Injection and Detection: The sample is injected onto the HPLC system, and the eluting enantiomers are detected using a UV detector (after derivatization to a UV-active ester or amide) or a mass spectrometer.

-

Fraction Collection: The separated enantiomers are collected in different fractions.

-

Solvent Removal: The solvent is removed from the collected fractions to yield the pure enantiomers.

Caption: Workflow for the synthesis and separation of this compound stereoisomers.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for the individual stereoisomers of this compound have not been extensively reported. However, based on the known biological roles of other branched-chain fatty acids, several potential areas of investigation are of high interest to drug development professionals.

-

Anti-inflammatory Effects: Some branched-chain fatty acids exhibit anti-inflammatory properties.[2] It is plausible that one or more stereoisomers of this compound could modulate inflammatory pathways, for example, by interacting with nuclear receptors like PPARs or by influencing the production of inflammatory mediators.

-

Metabolic Regulation: Branched-chain fatty acids can influence lipid and glucose metabolism.[3] Investigating the effects of each stereoisomer on metabolic pathways in cell-based assays (e.g., in hepatocytes or adipocytes) could reveal potential therapeutic applications in metabolic diseases.

-

Pheromonal Activity: Dimethyl-branched fatty acids are known to act as pheromones in some insect species.[5][6] While no specific data exists for this compound, this remains a potential area of investigation, particularly for applications in pest management.

The stereochemistry of a molecule is critical in its interaction with chiral biological targets such as enzymes and receptors. This can lead to different pharmacological effects for each stereoisomer.

References

- 1. researchgate.net [researchgate.net]

- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (3R,4S)-3,4-dimethylhexanoic acid | C8H16O2 | CID 55300332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereospecific World of 3,4-Dimethylhexanoic Acid: A Technical Guide to its Biological Activity

For Immediate Release

Shanghai, China – December 22, 2025 – The intricate language of chemical communication in the natural world often hinges on the subtle yet critical differences between stereoisomers. This technical guide delves into the biological activity of the enantiomers of 3,4-dimethylhexanoic acid, a molecule that has emerged as a significant player in insect chemical ecology. Primarily targeting researchers, scientists, and professionals in drug development and pest management, this document synthesizes the current understanding of how chirality governs the bioactivity of this fascinating compound.

Introduction: The Significance of Chirality in Biological Systems

Stereochemistry plays a pivotal role in the interaction of molecules with biological systems. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different physiological effects, from therapeutic efficacy to toxicity. The study of this compound enantiomers provides a compelling case study into the stereo-specific nature of chemical signaling, particularly in the context of insect pheromones.

Identification and Pheromonal Activity in Xylotrechus chinensis

Recent investigations into the chemical ecology of the tiger longhorn beetle, Xylotrechus chinensis, a significant pest of mulberry trees, have identified this compound as a key component of its pheromone blend. The biological activity, however, is not uniform across all stereoisomers.

Table 1: Enantiomeric Composition and Biological Response in Xylotrechus chinensis

| Enantiomer | Relative Abundance in Male Volatiles | Behavioral Response in Females |

| (3R,4R)-3,4-Dimethylhexanoic acid | Major Component | Strong Attraction |

| (3S,4S)-3,4-Dimethylhexanoic acid | Minor Component | Weak Attraction |

| (3R,4S)-3,4-Dimethylhexanoic acid | Not Detected | No Significant Response |

| (3S,4R)-3,4-Dimethylhexanoic acid | Not Detected | No Significant Response |

As the data indicates, the (3R,4R)-enantiomer is the primary active component, eliciting a strong attractive response in female beetles. This highlights the high degree of stereo-selectivity in the olfactory system of this insect.

Experimental Protocols

To ensure the reproducibility and further investigation of these findings, detailed experimental methodologies are crucial.

Collection of Insect Volatiles

-

Apparatus: Dynamic headspace collection system with activated charcoal filters.

-

Procedure: Adult male Xylotrechus chinensis beetles (n=50) were placed in a glass aeration chamber. Purified and humidified air was passed through the chamber at a rate of 100 mL/min for 24 hours. The effluent air was passed through a glass cartridge containing 50 mg of activated charcoal to trap the volatile organic compounds.

-

Elution: The trapped volatiles were eluted from the charcoal with 500 µL of dichloromethane.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Initial temperature of 60°C held for 2 min, ramped to 180°C at 5°C/min, and held for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

Identification: Enantiomers were identified by comparing their retention times and mass spectra with those of synthesized authentic standards.

Electroantennography (EAG)

-

Preparation: An antenna was excised from a female Xylotrechus chinensis and mounted between two glass capillary electrodes filled with a saline solution.

-

Stimulus Delivery: A charcoal-filtered and humidified air stream was continuously passed over the antenna. Puffs of air (0.5 s) carrying a known concentration of a synthetic enantiomer (1 µg in 10 µL of hexane (B92381) on a filter paper strip) were introduced into the main air stream.

-

Data Acquisition: The resulting electrical potential changes (depolarizations) from the antenna were amplified and recorded.

Table 2: Electroantennographic (EAG) Response of Female Xylotrechus chinensis to this compound Enantiomers

| Enantiomer | Mean EAG Response (mV) ± SD |

| (3R,4R)-3,4-Dimethylhexanoic acid | 1.2 ± 0.2 |

| (3S,4S)-3,4-Dimethylhexanoic acid | 0.4 ± 0.1 |

| (3R,4S)-3,4-Dimethylhexanoic acid | 0.1 ± 0.05 |

| (3S,4R)-3,4-Dimethylhexanoic acid | 0.1 ± 0.05 |

| Hexane (Control) | 0.05 ± 0.02 |

Behavioral Bioassays

-

Apparatus: Y-tube olfactometer.

-

Procedure: A single female beetle was introduced into the base of the Y-tube. Purified air was passed through both arms. One arm contained a filter paper treated with a synthetic enantiomer (1 µg in 10 µL of hexane), while the other arm contained a filter paper treated with hexane as a control.

-

Observation: The choice of the beetle was recorded when it passed a line 5 cm down one of the arms. Each beetle was tested only once.

Signaling Pathway and Logical Relationships

The specific signaling pathway for the perception of this compound in Xylotrechus chinensis is a subject of ongoing research. However, a generalized workflow for the identification and verification of this pheromone can be visualized.

Caption: Workflow for the identification and bioassay of this compound enantiomers.

Future Directions and Applications

The pronounced stereo-specificity of the biological activity of this compound opens up several avenues for future research and practical applications.

-

Pest Management: The development of highly specific and effective lures for trapping and monitoring Xylotrechus chinensis populations using the (3R,4R)-enantiomer. This can lead to more environmentally friendly pest control strategies.

-

Drug Discovery: The olfactory receptors of insects that bind these chiral molecules could serve as models for understanding stereo-specific ligand-receptor interactions, which is a fundamental aspect of drug design.

-

Biosynthesis: Investigating the enzymatic machinery within the insect that is responsible for the stereo-selective production of the (3R,4R)-enantiomer could reveal novel biosynthetic pathways and enzymes with potential applications in biocatalysis.

3,4-Dimethylhexanoic Acid as an Insect Pheromone: A Review of Current Scientific Literature

A comprehensive review of available scientific literature reveals no direct evidence to support the role of 3,4-dimethylhexanoic acid as a characterized insect pheromone. Extensive searches of chemical and biological databases have not yielded any studies that identify this specific compound as a semiochemical used for communication by any insect species. Consequently, there is a lack of quantitative data regarding its behavioral or electrophysiological activity, established experimental protocols for its analysis as a pheromone, or elucidated biosynthetic and signaling pathways in this context.

While the specific subject of this request appears to be an uncharacterized area of chemical ecology, this guide will provide a broader overview of branched-chain fatty acids as insect pheromones, a class of compounds to which this compound belongs. This information is intended to offer a valuable contextual framework for researchers, scientists, and drug development professionals interested in the discovery and application of novel insect semiochemicals.

Branched-Chain Fatty Acids in Insect Communication

Fatty acid-derived pheromones are common in several insect orders, particularly Lepidoptera, Coleoptera, and Hymenoptera.[1] While straight-chain fatty acids and their derivatives are the most frequently identified components, branched-chain fatty acids also play a crucial role in the chemical communication of various species. These compounds are often involved in sex, aggregation, or alarm signaling. The methyl branches along the carbon chain can introduce stereochemistry, leading to highly specific signaling molecules where different stereoisomers can elicit different behavioral responses.

General Quantitative Data on Branched-Chain Fatty Acid Pheromones

The following table summarizes the types of quantitative data typically reported in studies of branched-chain fatty acid pheromones. The values presented are illustrative and do not correspond to this compound.

| Pheromone Component (Example) | Insect Species (Order) | Function | Optimal Enantiomeric Ratio | Effective Dose (ng) in Bioassay | EAG Response (mV) |

| (3R,5S)-3,5-dimethyldodecanoic acid | Prionus californicus (Coleoptera) | Sex Pheromone | Not specified | 100 | Not reported |

| (S)-4-Methyl-3-hexanone | Manica mutica (Hymenoptera) | Alarm Pheromone | Not specified | Not reported | Not reported |

| (3R,4S)-4-Methyl-3-hexanol | Tetramorium impurum (Hymenoptera) | Trail Pheromone | (3R,4S) | Not reported | Not reported |

Generalized Experimental Protocols

The identification and characterization of novel insect pheromones, including branched-chain fatty acids, typically involve a series of established experimental procedures.

Pheromone Extraction and Identification

-

Source: Pheromones are extracted from glands (e.g., mandibular, Dufour's, pygidial) or whole-body washes of insects.

-

Extraction: Solvent extraction with non-polar solvents like hexane (B92381) or dichloromethane (B109758) is commonly used. Solid Phase Microextraction (SPME) can also be employed for volatile collection from living insects.

-

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for separating and identifying the chemical components of the extract.[2]

-

Structure Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and synthesis of standards are used to confirm the chemical structure and stereochemistry.

Electrophysiological Assays

-

Electroantennography (EAG): This technique measures the overall electrical response of an insect's antenna to a chemical stimulus. It is used to screen for biologically active compounds in a complex mixture.[3]

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): This method couples the separation power of GC with the sensitivity of EAG, allowing for the precise identification of which compounds in an extract elicit an antennal response.[3][4][5]

-

Single Sensillum Recording (SSR): This highly sensitive technique records the firing of individual olfactory sensory neurons, providing detailed information about the specificity and sensitivity of different receptors to pheromone components.

Behavioral Bioassays

-

Olfactometer Assays: These laboratory-based assays measure the behavioral response of an insect to an odor source in a controlled environment, such as a Y-tube or wind tunnel.[6][7] They are used to determine attraction, repulsion, or arrestment.

-

Field Trapping: This is the ultimate test of a putative pheromone's activity. Synthetic lures are placed in traps in the insect's natural habitat to assess their attractiveness to the target species.

Visualizing a Generic Pheromone Biosynthesis and Signaling Pathway

While the specific pathways for this compound are unknown, the following diagrams illustrate generalized pathways for the biosynthesis of fatty acid-derived pheromones and their subsequent detection and signal transduction in insects.

Caption: Generalized biosynthetic pathway for fatty acid-derived insect pheromones.

Caption: Generic olfactory signaling pathway for insect pheromone detection.

Conclusion

References

- 1. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling Chemical Cues of Insect-Tree and Insect-Insect Interactions for the Eucalyptus Weevil and Its Egg Parasitoid by Multidimensional Gas Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ento.psu.edu [ento.psu.edu]

- 7. researchgate.net [researchgate.net]

Unveiling the Presence of 3,4-Dimethylhexanoic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 3,4-dimethylhexanoic acid, a branched-chain fatty acid with potential significance in chemical communication. While the presence of various branched-chain fatty acids in the scent gland secretions of mammals, particularly artiodactyls, is well-documented, the specific identification of this compound has been elusive in readily available literature. This guide synthesizes the current understanding of related compounds, outlines the analytical methodologies required for its identification and quantification, and explores its potential biological roles.

Natural Occurrence: An Inferred Presence in Artiodactyl Scent Glands

While direct evidence for the natural occurrence of this compound remains to be definitively published, its presence can be inferred from the analysis of scent gland secretions in various artiodactyl species. Studies on the chemical composition of these secretions consistently reveal a complex mixture of volatile and non-volatile compounds, including a significant proportion of straight-chain and branched-chain fatty acids. These secretions play a crucial role in territorial marking, individual recognition, and reproductive signaling.

The interdigital glands of sheep (Ovis aries) and the preorbital glands of sika deer (Cervus nippon) have been shown to contain a variety of branched-chain fatty acids.[1][2] For instance, the interdigital gland secretions of Vembur sheep contain compounds such as butanoic acid and 2-methylpropanoic acid in males.[1] Similarly, the preorbital gland secretions of female sika deer contain several methyl-branched fatty acids, including 12-methyltridecanoic acid, 13-methyltetradecanoic acid, 14-methylpentadecanoic acid, 14-methylhexadecanoic acid, and 15-methylhexadecanoic acid, which collectively constitute over 29% of the volatile compounds.[2] The presence of these structurally related molecules suggests that this compound could also be a component of these or similar glandular secretions in other ungulates.

Table 1: Examples of Branched-Chain Fatty Acids in Artiodactyl Scent Glands

| Species | Gland | Identified Branched-Chain Fatty Acids |

| Vembur Sheep (Ovis aries) | Interdigital Gland | 2-Methylpropanoic acid, Butanoic acid (in males)[1] |

| Sika Deer (Cervus nippon) | Preorbital Gland | 12-Methyltridecanoic acid, 13-Methyltetradecanoic acid, 14-Methylpentadecanoic acid, 14-Methylhexadecanoic acid, 15-Methylhexadecanoic acid[2] |

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound from a biological matrix necessitates a multi-step analytical approach, primarily involving extraction, derivatization, and gas chromatography-mass spectrometry (GC-MS).

Sample Collection and Extraction

Secretions from scent glands are typically collected by swabbing the gland opening or by gentle squeezing of the gland. The collected sample is then extracted with an organic solvent, such as diethyl ether or dichloromethane, to isolate the lipid-soluble components.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Due to the low volatility of free carboxylic acids, derivatization is a critical step for successful GC-MS analysis. The most common method is esterification to form fatty acid methyl esters (FAMEs). This is typically achieved by reaction with a methylating agent, such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.

Detailed Protocol for Esterification using BF3-Methanol:

-

Sample Preparation: A known amount of the lipid extract is dried under a stream of nitrogen.

-

Reagent Addition: Add 1-2 mL of 14% BF3-methanol solution to the dried extract.

-

Reaction: Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.

-

Extraction of FAMEs: After cooling, add a nonpolar solvent (e.g., hexane) and water. The FAMEs will partition into the organic layer.

-

Sample Cleanup: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The resulting FAMEs are then analyzed by GC-MS.

-

Gas Chromatography: A nonpolar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used to separate the FAMEs based on their boiling points and polarity. The temperature program is optimized to achieve good resolution of the different fatty acid esters.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard ionization method. The mass spectrometer is operated in full scan mode to obtain the mass spectra of the eluting compounds.

Identification: The identification of this compound methyl ester is based on two criteria:

-

Retention Time: The retention time of the peak in the sample chromatogram is compared to that of an authentic standard of this compound methyl ester run under the same GC conditions.

-

Mass Spectrum: The mass spectrum of the sample peak is compared to the library mass spectrum or the mass spectrum of the authentic standard. The fragmentation pattern of branched-chain fatty acid methyl esters is characterized by specific ions resulting from cleavage at the branch points.

Quantification: For quantitative analysis, an internal standard (e.g., a fatty acid with an odd number of carbons, such as heptadecanoic acid) is added to the sample before extraction. The concentration of this compound is determined by comparing the peak area of its methyl ester to the peak area of the internal standard methyl ester.

Potential Role in Chemical Signaling

The presence of branched-chain fatty acids in scent gland secretions strongly suggests a role in chemical communication. These molecules are often volatile and can convey information about the sender's species, sex, social status, and reproductive condition. The specific stereochemistry of chiral branched-chain fatty acids can also be crucial for their biological activity, as different enantiomers can elicit different behavioral responses.

While the specific function of this compound is yet to be determined, it is plausible that it contributes to the complex chemical signature of an animal. Future research should focus on the synthesis of stereochemically pure isomers of this compound and subsequent behavioral assays to elucidate their potential pheromonal activity.

Conclusion and Future Directions

While the definitive identification of this compound in a natural source is a critical next step, the existing body of research on branched-chain fatty acids in animal communication provides a strong foundation for its potential discovery and significance. The analytical protocols outlined in this guide offer a clear path for researchers to investigate the presence of this molecule in various biological samples. Future research should focus on:

-

Targeted analysis of scent gland secretions from a wider range of artiodactyl species for the presence of this compound.

-

Chiral analysis to determine the enantiomeric composition of naturally occurring this compound, as stereochemistry is often critical for biological activity.

-

Behavioral studies using synthetic standards of this compound enantiomers to investigate their potential pheromonal effects.

-

Elucidation of the biosynthetic pathway leading to the formation of this compound in mammals.

By pursuing these research avenues, the scientific community can gain a deeper understanding of the role of this compound and other branched-chain fatty acids in the complex world of animal chemical communication, with potential applications in wildlife management, animal husbandry, and the development of novel semiochemical-based products.

References

Spectroscopic Analysis of 3,4-Dimethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3,4-Dimethylhexanoic acid. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data and outlines detailed, adaptable protocols for both NMR and Mass Spectrometry (MS) analysis. These methodologies are based on established practices for short-chain fatty acids and are intended to serve as a foundational resource for researchers.

Predicted Spectroscopic Data

In the absence of publicly archived experimental spectra for this compound, predicted data serves as a valuable reference for structural confirmation and analytical method development. The following tables summarize the predicted 1H and 13C NMR chemical shifts.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | 11.5 - 12.5 | br s |

| H-2 | 2.2 - 2.4 | m |

| H-3 | 1.8 - 2.0 | m |

| H-4 | 1.4 - 1.6 | m |

| H-5 | 1.2 - 1.4 | m |

| H-6 | 0.8 - 1.0 | t |

| 3-CH3 | 0.9 - 1.1 | d |

| 4-CH3 | 0.8 - 1.0 | d |

Predicted in CDCl3 at 400 MHz. Chemical shifts are referenced to TMS at 0.00 ppm. Multiplicity: br s = broad singlet, m = multiplet, t = triplet, d = doublet.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 178 - 182 |

| C-2 (-CH2-) | 38 - 42 |

| C-3 (-CH-) | 35 - 39 |

| C-4 (-CH-) | 40 - 44 |

| C-5 (-CH2-) | 25 - 29 |

| C-6 (-CH3) | 11 - 15 |

| 3-CH3 | 15 - 19 |

| 4-CH3 | 18 - 22 |

Predicted in CDCl3 at 100 MHz. Chemical shifts are referenced to the solvent signal.

Experimental Protocols

The following protocols provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules.[1]

Sample Preparation:

-

Sample Quantity: For 1H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For 13C NMR, a higher concentration of 50-100 mg is recommended.[2]

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl3) is a common and appropriate solvent for this compound.[2]

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.[2]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition:

-

Experiment: Standard single-pulse experiment.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay of at least 5 times the longest T1 relaxation time is necessary.

-

Pulse Angle: 30-45° for qualitative, 90° for quantitative analysis.

-

-

13C NMR Acquisition:

-

Experiment: Standard proton-decoupled 13C experiment.

-

Relaxation Delay (D1): 2-5 seconds.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[3]

Sample Preparation and Derivatization (Silylation):

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into a glass vial. For biological samples, an appropriate extraction method (e.g., liquid-liquid or solid-phase extraction) should be employed to isolate the organic acid fraction. The sample should be dried completely.

-

Derivatization Reagent: A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: Add 100 µL of the silylating agent to the dried sample. Cap the vial tightly and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester.

-

Dilution: After cooling to room temperature, the derivatized sample can be diluted with an appropriate solvent (e.g., hexane (B92381) or ethyl acetate) before injection.

Instrumentation and Data Acquisition:

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., a wax or a mid-polarity column).

-

Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

-

Oven Temperature Program:

-

Initial Temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp: Increase at a rate of 5-10°C/min to 200-250°C.

-

Final Hold: Hold at the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 40-400) to obtain the mass spectrum. Selected Ion Monitoring (SIM) can be used for targeted quantification for higher sensitivity.

-

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the NMR and MS analysis of this compound.

Caption: Experimental workflow for NMR analysis of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Structure Elucidation of 3,4-Dimethylhexanoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3,4-dimethylhexanoic acid. Due to the limited availability of experimental data for this specific compound, this guide outlines a systematic approach to its synthesis and characterization based on established chemical principles and spectroscopic techniques. It includes a detailed, adaptable experimental protocol for its synthesis via malonic ester synthesis, predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy), and logical workflows for its structural confirmation. This document serves as a practical resource for researchers engaged in the synthesis and analysis of novel branched-chain carboxylic acids.

Introduction

This compound is a branched-chain carboxylic acid with the chemical formula C₈H₁₆O₂. As with many chiral molecules, the stereochemistry of its two chiral centers at positions 3 and 4 can significantly influence its biological activity and physical properties. A thorough structural elucidation is therefore critical for any research or development involving this compound. This guide details the necessary steps to synthesize and confirm the structure of this compound, providing predicted data to aid in the interpretation of experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed and serve as a baseline for experimental determination.

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 153312-53-9 |

| SMILES | CCC(C)C(C)CC(=O)O |

Synthesis of this compound

A robust method for the synthesis of this compound is the malonic ester synthesis, which allows for the sequential alkylation of diethyl malonate. A proposed synthetic scheme is outlined below.

Proposed Synthetic Pathway

The synthesis involves a two-step alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. The first alkylation introduces a sec-butyl group, and the second introduces a methyl group.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(sec-butyl)malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 2-bromobutane dropwise.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl 2-(sec-butyl)-2-methylmalonate

-

Prepare a fresh solution of sodium ethoxide in absolute ethanol as in Step 1.

-

Add the purified diethyl 2-(sec-butyl)malonate dropwise to the cooled ethoxide solution.

-

Add methyl iodide dropwise to the resulting enolate solution.

-

Reflux the mixture for several hours until the starting material is consumed.

-

Work up the reaction as described in Step 1 to isolate the dialkylated malonate.

Step 3: Hydrolysis and Decarboxylation to this compound

-

Reflux the diethyl 2-(sec-butyl)-2-methylmalonate with a concentrated solution of aqueous sodium hydroxide (B78521) to saponify the esters.

-

After saponification is complete, cool the mixture and acidify with concentrated hydrochloric acid.

-

Heat the acidified solution to reflux to effect decarboxylation. Carbon dioxide will be evolved.

-

Continue heating until the evolution of gas ceases.

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Dry the ethereal extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the final product by vacuum distillation.

Structure Elucidation Workflow

The confirmation of the structure of the synthesized this compound will be achieved through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on its structure and general principles of spectroscopy.

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts are summarized in Table 2. The spectrum is expected to be complex due to the presence of diastereomers and overlapping signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | br s | 1H |

| -CH₂- (C2) | 2.2 - 2.4 | m | 2H |

| -CH- (C3) | 1.8 - 2.0 | m | 1H |

| -CH- (C4) | 1.4 - 1.6 | m | 1H |

| -CH₂- (C5) | 1.2 - 1.4 | m | 2H |

| -CH₃ (C3-methyl) | 0.9 - 1.1 | d | 3H |

| -CH₃ (C4-methyl) | 0.8 - 1.0 | d | 3H |

| -CH₃ (C6) | 0.8 - 1.0 | t | 3H |

Note: Chemical shifts are relative to TMS. Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts are presented in Table 3.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-COOH) | 175 - 180 |

| C2 (-CH₂-) | 40 - 45 |

| C3 (-CH-) | 35 - 40 |

| C4 (-CH-) | 30 - 35 |

| C5 (-CH₂-) | 25 - 30 |

| C6 (-CH₃) | 10 - 15 |

| C3-methyl (-CH₃) | 15 - 20 |

| C4-methyl (-CH₃) | 15 - 20 |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a weak or absent molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns for branched-chain carboxylic acids are summarized in Table 4.

| m/z | Proposed Fragment | Notes |

| 144 | [C₈H₁₆O₂]⁺ | Molecular ion (M⁺) |

| 129 | [M - CH₃]⁺ | Loss of a methyl group |

| 115 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 99 | [M - COOH]⁺ | Loss of the carboxyl group |

| 74 | [CH₃CH(CH₃)CH₂COOH]⁺ | McLafferty rearrangement |

| 57 | [C₄H₉]⁺ | sec-Butyl cation |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the carboxylic acid functional group.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer |

| 2850-2960 | C-H stretch | Aliphatic C-H stretches |

| 1700-1725 | C=O stretch | Strong, characteristic of a carboxylic acid dimer |

| 1210-1320 | C-O stretch | Strong |

| 920-950 | O-H bend | Broad, out-of-plane bend |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structure elucidation of this compound. By following the proposed synthetic protocol and utilizing the predicted spectroscopic data as a reference, researchers can confidently prepare and characterize this and other similar branched-chain carboxylic acids. The detailed workflows and data tables are intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

The Enigmatic Origins of 3,4-Dimethylhexanoic Acid: A Technical Guide to Its Synthesis and Putative Isolation

For Immediate Release

Shanghai, China – December 22, 2025 – Despite its well-defined chemical structure and commercial availability, the specific details surrounding the initial discovery and isolation of 3,4-Dimethylhexanoic acid remain elusive within readily accessible scientific literature. Extensive searches of scholarly databases have not yielded a definitive original publication outlining its first synthesis or extraction from a natural source. This technical guide provides a comprehensive overview of its known properties, a proposed synthetic route based on established chemical principles, and a generalized protocol for its potential isolation, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A compilation of data from various chemical databases provides a clear profile of the physical and chemical characteristics of this compound. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| CAS Number | 153312-53-9 | ChemScene[2] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCC(C)C(C)CC(=O)O | PubChem[1] |

| Purity | ≥98% (Commercially available) | ChemScene[2] |

A Proposed Synthetic Pathway

In the absence of a documented first synthesis, a plausible and efficient route to this compound can be devised using well-established reactions in organic chemistry. A proposed pathway involves the alkylation of a suitable ester enolate followed by hydrolysis. This method offers good control over the introduction of the methyl groups at the C3 and C4 positions.

A potential starting material for this synthesis is ethyl 3-methylbutanoate. The synthetic sequence would proceed as follows:

-

Enolate Formation: Treatment of ethyl 3-methylbutanoate with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) will generate the corresponding lithium enolate.

-

Alkylation: The enolate is then reacted with an electrophile, in this case, 2-bromobutane. This will introduce the second methyl group and the ethyl group at the alpha position to the ester, which corresponds to the C3 and C4 positions of the final product.

-

Hydrolysis: The resulting ethyl 3,4-dimethylhexanoate is then subjected to hydrolysis, typically under basic conditions using an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a strong acid (e.g., HCl) to yield this compound.

Putative Isolation from a Natural Source: A Generalized Protocol

While no specific natural source of this compound has been identified in the literature, branched-chain fatty acids are known constituents of various biological matrices, including bacteria, plants, and animal fats. The following is a generalized workflow for the isolation and characterization of such a compound from a hypothetical biological sample.

The protocol involves a multi-step process beginning with extraction and culminating in purification and structural elucidation.

-

Sample Preparation and Extraction: The biological material (e.g., microbial cell pellet, plant tissue) is first homogenized and then subjected to a lipid extraction procedure, commonly using a chloroform/methanol solvent system (Folch or Bligh-Dyer methods). This separates the total lipid content from other cellular components.

-

Saponification and Fractionation: The crude lipid extract is saponified by heating with a strong base (e.g., KOH in methanol) to hydrolyze ester linkages and liberate the free fatty acids. The resulting mixture is then acidified, and the free fatty acids are extracted into an organic solvent.

-

Purification by Chromatography: The crude fatty acid mixture is then purified. A common technique is flash column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate) to separate fatty acids based on polarity. For more refined separation, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can be employed.

-

Characterization and Structure Elucidation: The purified compound is then analyzed to confirm its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose, providing both retention time data and a mass spectrum that can be compared to known standards or databases. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to definitively determine the carbon skeleton and the positions of the methyl groups, thus confirming the structure as this compound.

Conclusion

The history of the discovery and isolation of this compound is not prominently documented, presenting a curious gap in the chemical literature. However, its known physicochemical properties, coupled with established synthetic methodologies, provide a solid foundation for its use and further investigation. The proposed synthetic route and generalized isolation protocol offered in this guide are intended to serve as practical resources for the scientific community, enabling the procurement and study of this compound in various research contexts, from fundamental organic chemistry to its potential applications in drug discovery and development. Future research may yet uncover the original reports of its discovery, shedding more light on the origins of this intriguing branched-chain fatty acid.

References

A Technical Guide to the Thermochemical Data of 3,4-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 3,4-Dimethylhexanoic acid. Due to a lack of specific experimental data for this compound in publicly available literature, this document focuses on the established experimental protocols for determining key thermochemical parameters such as enthalpy of formation, standard molar entropy, and heat capacity for similar organic compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical sciences who require an understanding of how such data are obtained and utilized.

Introduction

Thermochemical Data Overview

While specific experimental values for this compound are not published, the following table outlines the key thermochemical properties of interest and the typical range of values for similar aliphatic carboxylic acids. These values are for illustrative purposes and should not be taken as experimental data for this compound.

| Thermochemical Property | Symbol | Typical Units | Description |

| Standard Enthalpy of Formation | ΔfH° | kJ/mol | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Molar Entropy | S° | J/(mol·K) | The entropy content of one mole of the substance under standard state conditions. |

| Molar Heat Capacity (constant pressure) | Cp | J/(mol·K) | The amount of heat required to raise the temperature of one mole of the substance by one Kelvin at constant pressure. |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for an organic compound like this compound involves a series of precise calorimetric measurements.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through the measurement of the enthalpy of combustion using a bomb calorimeter.[1][2]

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of the substance (e.g., this compound) is pressed into a pellet.[2]

-

Bomb Preparation: The pellet is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.[1] A fuse wire is connected to electrodes within the bomb and positioned to ignite the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[1][2]

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).[2]

-

Calculation: The heat of combustion (ΔcH°) is calculated from the temperature change and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid.[2]

-

Standard Enthalpy of Formation Calculation: The standard enthalpy of formation of the compound is then calculated from its standard enthalpy of combustion using Hess's Law. This calculation also requires the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Molar Heat Capacity (Cp)

Molar heat capacity is a measure of the amount of heat required to raise the temperature of a substance. It is a temperature-dependent property and is crucial for calculating changes in enthalpy and entropy with temperature. Differential Scanning Calorimetry (DSC) is a widely used technique for measuring heat capacity.[3][4][5][6][7]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Preparation: A small, accurately weighed sample of the substance is placed in a sample pan (e.g., aluminum). An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a controlled rate over a specified temperature range.

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. Three separate measurements are typically required:

-

An initial baseline scan with two empty pans.

-

A scan of a standard material with a known heat capacity (e.g., sapphire).

-

A scan of the sample.

-

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material at a given temperature.[4]

Standard Molar Entropy (S°)

The absolute entropy of a substance is determined by measuring its heat capacity from a temperature approaching absolute zero (0 K) up to the desired temperature.[8][9] The Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the starting point for this calculation.[8][9]

Experimental Protocol and Calculation

-

Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase of the substance is measured from as low a temperature as possible (approaching 0 K) up to its melting point using adiabatic calorimetry.

-

Enthalpy of Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid transitions, fusion) are measured using techniques like DSC.[8]

-

Heat Capacity of the Liquid Phase: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature, often using DSC.

-

Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the target temperature, and adding the entropy changes for any phase transitions that occur within that range.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of key thermochemical data for an organic compound.

Caption: Experimental workflow for determining thermochemical properties.

Conclusion

While specific experimental thermochemical data for this compound are not currently available in the literature, this guide provides the fundamental experimental protocols for their determination. The methodologies of combustion calorimetry, differential scanning calorimetry, and low-temperature adiabatic calorimetry are robust and well-established for characterizing the enthalpy of formation, heat capacity, and entropy of organic compounds. For researchers and professionals requiring these data, the options are to either perform these experimental measurements or to use computational estimation methods, which are beyond the scope of this document. This guide serves as a valuable resource for understanding the experimental basis of thermochemical data.

References

- 1. personal.utdallas.edu [personal.utdallas.edu]

- 2. stemed.site [stemed.site]

- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 4. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]

- 5. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 6. mt.com [mt.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

The Physiological Role of 3,4-Dimethylhexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) with the molecular formula C8H16O2.[1] As a member of the BCFA family, it belongs to a class of fatty acids that are gaining increasing interest in the scientific community for their diverse biological activities. While extensive research exists for the general physiological roles of BCFAs, literature specifically detailing the physiological functions, mechanisms of action, and therapeutic potential of the this compound isomer is notably scarce. This technical guide aims to provide a comprehensive overview of the known physiological roles of BCFAs as a class, while also highlighting the current knowledge gap concerning this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C8H16O2 | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 153312-53-9 | PubChem[1] |

Table 1: Physicochemical Properties of this compound

General Physiological Roles of Branched-Chain Fatty Acids (BCFAs)

While specific data for this compound is limited, the broader class of BCFAs has been implicated in a variety of physiological processes. BCFAs are found in dairy products and are known to be produced by rumen bacteria. The general physiological roles of BCFAs are summarized below.

Metabolic Health

Emerging research suggests that BCFAs may play a role in metabolic health. Studies have indicated potential benefits in:

-

Weight Management and Energy Homeostasis: Some BCFAs have been associated with the regulation of body weight and energy balance.

-

Insulin (B600854) Sensitivity: Certain BCFAs may contribute to improved insulin sensitivity.

Anti-Inflammatory and Anti-Cancer Potential

In vitro and in vivo studies on various BCFAs have suggested potential anti-inflammatory and anti-cancer properties. These effects are thought to be mediated through various cellular signaling pathways.

Neuroprotective Effects

There is some evidence to suggest that certain BCFAs may possess neuroprotective properties, although the mechanisms are not yet fully understood.

Role in Chemical Communication

Branched-chain fatty acids are known to function as semiochemicals, particularly as pheromones, in various animal species. For instance, in goats, derivatives of 4-ethyloctanoic acid, a branched-chain fatty acid, are crucial for inducing the "male effect" which triggers ovulation in females.[2][3] However, no such role has been documented for this compound.

Current State of Knowledge on this compound

Despite the known physiological relevance of BCFAs, a comprehensive search of the scientific literature reveals a significant lack of information specifically on the physiological role of this compound. The following key areas remain uncharacterized:

-

Specific Biological Activity: There is no available data on the specific biological targets or pathways modulated by this compound.

-

Quantitative Data: No quantitative data, such as EC50 or IC50 values, for any biological activity of this compound has been reported.

-

Experimental Protocols: Detailed experimental protocols for the study of this compound are absent from the literature.

-

Signaling Pathways: There are no described signaling pathways in which this compound is known to be involved.

-

Natural Occurrence: While BCFAs are generally found in certain natural sources, the specific presence and concentration of this compound in biological systems have not been detailed.

Logical Relationship of BCFA Research

The current state of research suggests a logical progression from the general understanding of BCFAs to the need for specific investigation into individual isomers like this compound.

Figure 1. Logical Flow of Branched-Chain Fatty Acid Research. This diagram illustrates the progression from general BCFA research to the specific investigation of individual isomers like this compound, which currently represents a knowledge gap.

Conclusion and Future Directions

Future research should be directed towards:

-

Screening for Biological Activity: High-throughput screening of this compound against various biological targets to identify potential therapeutic applications.

-

Metabolomic Studies: Investigating the presence and concentration of this compound in various biological matrices to understand its natural occurrence and potential endogenous roles.

-

Mechanistic Studies: Should any biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

The exploration of understudied molecules like this compound holds the potential to uncover novel biological pathways and therapeutic targets, making it a promising area for future scientific inquiry.

References

An In-depth Technical Guide to 3,4-Dimethylhexanoic Acid and its Structural Analogs for Researchers and Drug Development Professionals

Introduction

3,4-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) that, along with its structural analogs, is emerging as a molecule of interest in pharmacological research. BCFAs are increasingly recognized for their diverse biological activities, including potential anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound and its analogs, focusing on their chemical properties, synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties and Structural Analogs

This compound is a saturated fatty acid with the chemical formula C8H16O2 and a molecular weight of 144.21 g/mol . The presence and position of the methyl branches on the hexanoic acid backbone are critical for its chemical properties and biological activity.

Table 1: Physicochemical Properties of this compound and a Selection of its Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | PubChem CID |

| This compound | C8H16O2 | 144.21 | This compound | 22996987[1] |

| (3R,4S)-3,4-dimethylhexanoic acid | C8H16O2 | 144.21 | (3R,4S)-3,4-dimethylhexanoic acid | 55300332[2] |

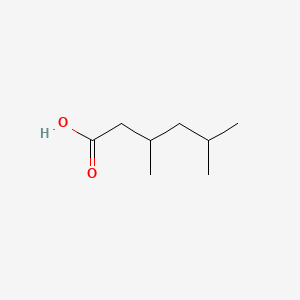

| 2,4-Dimethylhexanoic acid | C8H16O2 | 144.21 | 2,4-dimethylhexanoic acid | 39177 |

| 4,5-Dimethylhexanoic acid | C8H16O2 | 144.21 | 4,5-dimethylhexanoic acid | 123706 |

| 3-Hydroxy-2,4-dimethylhexanoic acid | C8H16O3 | 160.21 | 3-hydroxy-2,4-dimethylhexanoic acid | 14359208 |

| 2-Hydroxy-3,4-dimethylhexanoic acid | C8H16O3 | 160.21 | 2-hydroxy-3,4-dimethylhexanoic acid | 66289639 |

| 3,4-Dimethylhex-3-enoic acid | C8H14O2 | 142.20 | 3,4-dimethylhex-3-enoic acid | 71411803 |

Synthesis of this compound and its Analogs

Representative Experimental Protocol: Stereoselective Synthesis of a Chiral Branched-Chain Fatty Acid

This protocol is a representative example based on methods used for the synthesis of other chiral fatty acids and would require optimization for the specific synthesis of this compound.

Objective: To synthesize a specific stereoisomer of a branched-chain fatty acid.

Materials:

-

Appropriate starting materials (e.g., a chiral auxiliary, an alkyl halide)

-

Anhydrous solvents (e.g., THF, diethyl ether)

-

Reagents for Grignard reaction (e.g., magnesium turnings, iodine)

-

Dry ice (solid CO2)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment for organic synthesis

Methodology:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), combine magnesium turnings and a crystal of iodine.

-

Add a solution of the appropriate alkyl halide (e.g., a chiral bromo-alkane) in anhydrous diethyl ether dropwise to initiate the reaction.

-

Once the reaction starts, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Carbonation:

-

Cool the Grignard reagent in a dry ice/acetone bath.

-

Carefully add crushed dry ice to the reaction mixture in small portions, allowing the CO2 to sublime and react.

-

Continue adding dry ice until the reaction is complete (indicated by the cessation of gas evolution upon addition of more dry ice).

-

Allow the reaction mixture to warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude carboxylic acid by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

-

Characterization:

-

Confirm the structure and purity of the synthesized this compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

-

Determine the enantiomeric excess using chiral chromatography.

-

Caption: A generalized workflow for the synthesis of a chiral branched-chain fatty acid.

Biological Activities and Potential Therapeutic Applications

While specific quantitative data for this compound is limited, research on BCFAs as a class suggests several promising areas of biological activity.

Anti-Proliferative and Anti-Cancer Activity

Several studies have demonstrated the anti-proliferative effects of BCFAs on various cancer cell lines. These effects are often associated with the induction of apoptosis.

Table 2: Representative Anti-Proliferative Activity of Branched-Chain Fatty Acids on Cancer Cell Lines